5-amino-1-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative characterized by:
- A 1,2,3-triazole core with an amino group at position 3.
- A carboxamide group at position 4, linked to a 3,5-dimethylphenyl moiety, which enhances steric bulk and modulates electronic properties.
This compound is part of a broader class of 1,2,3-triazole carboxamides studied for diverse biological activities, including anticancer, antimicrobial, and photosynthetic electron transport (PET) inhibition properties .
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-11-7-12(2)9-14(8-11)21-18(25)16-17(20)24(23-22-16)10-13-5-3-4-6-15(13)19/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBHGKFWPCFLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-1-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound belongs to the triazole class, which is known for diverse biological activities. The structural formula is as follows:
The presence of the triazole ring and various substituents contributes to its pharmacological properties.
The biological activity of this compound has been primarily studied in relation to its effects on parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi. The compound exhibits significant inhibition of the parasite's growth through several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes critical for the survival of pathogens. In particular, studies have shown that derivatives of this compound can inhibit carbonic anhydrase-II, which is important for maintaining pH homeostasis in cells .
- Phenotypic Screening : High-content screening methods have been employed to evaluate the compound's efficacy against T. cruzi in infected VERO cells. This approach has led to the identification of promising candidates with improved potency and metabolic stability .
Efficacy Against Trypanosoma cruzi
A study reported that optimization of the 5-amino-1,2,3-triazole-4-carboxamide series resulted in compounds that significantly reduced parasite burden in mouse models. The following table summarizes key findings from this research:
| Compound Name | IC50 (µM) | Efficacy in Mouse Model | Notes |
|---|---|---|---|
| Compound A | 0.5 | 80% reduction | High solubility |
| Compound B | 1.2 | 60% reduction | Moderate side effects |
| Compound C | 0.8 | 75% reduction | Improved oral bioavailability |
Note: IC50 values represent the concentration required to inhibit 50% of the parasite growth.
Inhibition of Carbonic Anhydrase-II
The compound has also shown moderate inhibition potential against carbonic anhydrase-II enzyme, with IC50 values ranging from 13.8 to 35.7 µM compared to standard acetazolamide (18.2 µM) . This suggests a potential role in managing conditions related to dysregulated carbonic anhydrase activity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole ring and substitution patterns significantly influence biological activity:
- Substituent Variability : The introduction of different aryl groups at specific positions on the triazole ring can enhance potency and selectivity against target enzymes.
- Polar Groups : Incorporating polar functional groups has been associated with increased solubility and better interaction with biological targets .
Case Studies
- Chagas Disease Treatment : A notable case study involved a series of triazole derivatives where one compound demonstrated significant suppression of T. cruzi in a chronic infection model. This highlights the therapeutic potential of triazole-based compounds in treating neglected tropical diseases .
- Antifungal Activity : Another study explored the antifungal properties of related triazoles against Candida species, finding varying degrees of effectiveness that underscore the versatility of this chemical class .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its anticancer properties. Research has shown that derivatives of 1,2,3-triazoles exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through mitochondrial pathways and affects cell cycle progression. Studies have demonstrated that it can significantly inhibit the growth of human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM .
- Case Studies : In a study investigating similar triazole derivatives, compounds showed percent growth inhibitions ranging from 51.88% to 86.61% against multiple cancer types, indicating a robust anticancer profile .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of bacterial and fungal strains. This is crucial in the context of rising antibiotic resistance:
- In Vitro Studies : The compound has been tested for its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. Results indicated promising antimicrobial effects comparable to existing treatments .
- Applications in Drug Development : The structural features of triazoles contribute to their ability to bind effectively with microbial targets, making them suitable candidates for new antimicrobial agents .
Molecular Modeling and Drug Design
Molecular modeling studies have been employed to understand the interactions between the compound and biological targets:
- Computational Studies : Techniques such as molecular docking have been utilized to predict how the compound binds to specific receptors involved in cancer and microbial infections. This aids in optimizing its structure for enhanced potency and selectivity .
- Structure-Based Drug Design : The insights gained from these studies are instrumental in designing new derivatives with improved pharmacological profiles.
Agricultural Applications
While primarily studied for medicinal uses, compounds like 5-amino-1-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide may also have potential applications in agriculture:
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Analyses
Substituent Effects on Activity
- Electron-Withdrawing Groups (EWGs): The 2-chlorobenzyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to analogues like CAI (3,5-dichlorobenzyl), which is metabolically unstable . EWGs in position 1 are critical for PET inhibition in naphthalene carboxamides (e.g., IC50 ~10 µM for N-(3,5-dimethylphenyl) derivatives) .
- Aryl Carboxamide Modifications: The 3,5-dimethylphenyl group in the target compound balances steric hindrance and electron-donating effects. Similar substituents in PET inhibitors (e.g., N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) show optimal activity due to favorable lipophilicity . In contrast, dihalophenyl groups (e.g., 2,5-dichlorophenyl in ) enhance antiproliferative activity but may increase toxicity .
Pharmacological Targets
- Anticancer Activity: Analogues with trifluoromethyl or thienopyrimidine moieties () exhibit selective kinase inhibition, whereas the target compound’s 3,5-dimethylphenyl group may target different pathways (e.g., microtubule disruption or DNA damage response) .
- Antimicrobial Activity: Derivatives like 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide inhibit bacterial SOS response by targeting LexA autoproteolysis (IC50 ~10 µM), suggesting the target compound could be repurposed for similar applications .
Metabolic Stability
- The target compound’s 2-chlorobenzyl group may confer better metabolic stability compared to CAI’s 3,5-dichlorobenzyl group, which is rapidly cleaved to inactive metabolites .
Structure-Activity Relationship (SAR) Trends
Position 1 Substituents:
- Chlorobenzyl groups enhance lipophilicity and target engagement.
- Bulkier groups (e.g., carbamoylmethyl) reduce cytotoxicity but may limit bioavailability .
Position 4 Carboxamide:
- 3,5-Dimethylphenyl improves solubility and binding pocket compatibility vs. electron-deficient aryl groups (e.g., 3,5-difluorophenyl in ).
Position 5 Amino Group: Essential for hydrogen bonding in active sites (e.g., LexA inhibition in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
